Lipophilicity Comparison: 7-Propoxy vs. 7-Methoxy Coumarin Scaffolds
The target compound (CAS 351194-25-7) exhibits a computed LogP of 3.42, reflecting the contribution of the 7-propoxy chain, compared with an estimated LogP of approximately 2.5–2.8 for the direct 7-methoxy analog 4-(N,N-diethylaminomethyl)-7-methoxycoumarin (CAS 152584-35-5), based on a difference of two methylene units and consistent fragment-based LogP contribution (~0.5 per CH₂) . This elevated lipophilicity translates into preferential partitioning into hydrophobic protein domains or lipid-rich subcellular compartments, an attribute that may be advantageous for labeling membrane-associated proteomes where the methoxy analog would exhibit greater aqueous-phase retention .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.42 (predicted, ChemSrc) |
| Comparator Or Baseline | 4-(N,N-Diethylaminomethyl)-7-methoxycoumarin (CAS 152584-35-5): LogP estimated ~2.5–2.8 (two fewer methylene units; no experimental LogP available in public domain) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 units (propoxy > methoxy) |
| Conditions | Predicted values based on fragment-based computational method; solvent system not specified. |
Why This Matters
For procurement decisions involving hydrophobic-target labeling, the propoxy analog provides measurably greater lipophilic character, reducing the need for solvent optimization or surfactant additives compared to the methoxy variant.
